3-Methylfuran-2-sulfonyl chloride
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Overview
Description
3-Methylfuran-2-sulfonyl chloride is an organosulfur compound with the molecular formula C5H5ClO2S It is a derivative of furan, a heterocyclic aromatic compound, and contains a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylfuran-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 3-methylfuran. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylfuran-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
3-Methylfuran-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methylfuran-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Another sulfonyl chloride compound with similar reactivity but different structural properties.
Tosyl chloride: A commonly used sulfonyl chloride in organic synthesis, known for its stability and ease of handling.
Benzenesulfonyl chloride: Used in similar applications but has a different aromatic structure.
Uniqueness
3-Methylfuran-2-sulfonyl chloride is unique due to its furan ring structure, which imparts distinct electronic and steric properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the furan ring’s reactivity and properties are advantageous .
Properties
CAS No. |
926921-60-0 |
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Molecular Formula |
C5H5ClO3S |
Molecular Weight |
180.61 g/mol |
IUPAC Name |
3-methylfuran-2-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClO3S/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3 |
InChI Key |
XCKGHPXWCMNKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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